molecular formula C13H8Cl4N2 B1197161 Banamite CAS No. 25939-05-3

Banamite

Cat. No.: B1197161
CAS No.: 25939-05-3
M. Wt: 334.0 g/mol
InChI Key: QVMATSPQIBFRPZ-UYRXBGFRSA-N
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Description

Banamite (benzoyl chloride (2,4,6-trichlorophenyl)hydrazone) is a synthetic acaricide belonging to the class of N-aryl benzene-carbohydrazonoyl chlorides. It exhibits potent miticidal activity against agriculturally significant pests such as the two-spotted spider mite (Tetranychus urticae) and Texas citrus mite (Euteranychus banksi), effectively reducing both egg and adult populations in field trials . Its primary mode of action involves metabolic activation within target organisms, leading to the formation of unstable chiral intermediates and major metabolites like BATH (benzoyl acid thiohydrazide) and BOTH (benzoyl oxyhydrazine thiol) . This compound also demonstrates moderate inhibition of rat liver monoamine oxidase (MAO), suggesting a secondary neurotoxic mechanism .

Properties

CAS No.

25939-05-3

Molecular Formula

C13H8Cl4N2

Molecular Weight

334.0 g/mol

IUPAC Name

(Z)-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride

InChI

InChI=1S/C13H8Cl4N2/c14-9-6-10(15)12(11(16)7-9)18-19-13(17)8-4-2-1-3-5-8/h1-7,18H/b19-13-

InChI Key

QVMATSPQIBFRPZ-UYRXBGFRSA-N

SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)Cl

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2Cl)Cl)Cl)/Cl

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)Cl

Synonyms

banamite

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Banamite involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product in a form suitable for agricultural and research applications .

Chemical Reactions Analysis

Types of Reactions: Banamite undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.

    Reduction: Reducing agents can convert this compound into its reduced form.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative of this compound, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Agricultural Applications

1. Acaricidal Efficacy
Banamite is predominantly used in agriculture to control mite populations that threaten crops. Research indicates that it demonstrates a lethal concentration (LC50) of 12 parts per million (ppm) against the two-spotted spider mite, highlighting its potent biological activity as an acaricide. The compound disrupts normal physiological processes in target organisms, making it effective in integrated pest management strategies.

2. Fungicidal and Bactericidal Properties
In addition to its acaricidal properties, this compound has shown fungicidal and bactericidal activities. This versatility allows for its application in crop protection beyond just mite control, potentially reducing the need for multiple chemical treatments and enhancing overall crop health.

Comparative Analysis with Other Compounds

To better understand this compound's unique position in pest management, a comparison with similar compounds is presented below:

Compound NameStructure TypeBiological Activity
N-(2,4-dichlorophenyl) benzenecarbohydrazonoyl chlorideHydrazonoyl HalideAcaricidal and fungicidal
N-(4-chlorophenyl) benzenecarbohydrazonoyl chlorideHydrazonoyl HalideAcaricidal
Benzene-1,2-dicarboxylic acid derivativesDicarboxylic AcidInsecticidal and fungicidal

Uniqueness of this compound : The specific trichlorophenyl group in this compound enhances its potency against certain pests while potentially limiting activity against others, making it particularly valuable for targeted pest control in agricultural settings.

Case Studies

Case Study 1: Efficacy Against Two-Spotted Spider Mite
A study conducted on the effectiveness of this compound against the two-spotted spider mite demonstrated significant reduction in mite populations when applied at recommended concentrations. The results indicated a rapid decline in mite numbers within days of application, supporting its use as a key component in pest management programs.

Case Study 2: Integrated Pest Management
In an integrated pest management strategy involving multiple treatments for crop protection, this compound was used alongside biological controls. The combination resulted in improved crop yields and reduced pesticide resistance among pest populations over time. This case emphasizes the importance of using this compound judiciously within broader agricultural practices to maintain ecological balance.

Environmental Considerations

While this compound is effective against target pests, its potential impact on non-target organisms necessitates careful consideration. Studies have shown that while it effectively controls specific mite populations, there is a need for ongoing research to assess long-term environmental effects and ensure safe usage practices.

Mechanism of Action

The mechanism of action of Banamite involves its interaction with monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, this compound can increase the levels of these neurotransmitters in the brain, potentially affecting mood and behavior. Additionally, as an acaricide, this compound disrupts the normal physiological processes of mites, leading to their death .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Banamite is structurally related to two main classes of acaricides: bridged diphenyl compounds (e.g., Ovex, Tetradifon) and hydrazonoyl halides (e.g., N-(2,4-dibromophenyl) derivatives). Key comparisons are outlined below:

Table 1: Comparative Toxicity and Selectivity
Compound Target Species Mammalian Toxicity Key Metabolites Enzyme Interactions
This compound T. urticae, E. banksi Low (MAO inhibition) BATH, BOTH Inhibits MAO (IC₅₀: moderate)
Ovex Spider mites Low Mixed-function oxidase inducers Induces hepatic MFOs
Tetradifon Spider mites Low ATPase inhibitors Potent ATPase inhibition
N-(2,4-dibromophenyl) Red spider mites Moderate Unspecified High miticidal activity

Metabolic Pathways and Resistance Profiles

  • This compound : Rapidly metabolized in T. urticae to unstable chiral intermediates, followed by conversion to BATH and BOTH. This metabolic pathway contributes to its specificity but may limit residual activity compared to slower-degrading compounds .
  • Bridged Diphenyls (Ovex, Tetradifon): Ovex induces mixed-function oxidases (MFOs) in mammals more effectively than DDT, enhancing detoxification pathways in non-target species . Tetradifon inhibits ATPase in mites, fish, and insects, with higher specificity than this compound .
  • Hydrazonoyl Halides: Derivatives with methylthio or pyridyl substituents exhibit comparable or superior miticidal activity to this compound but may show higher mammalian toxicity due to broader enzyme inhibition .
Table 2: Metabolic and Resistance Mechanisms
Compound Metabolic Stability Resistance Risk Cross-Resistance Potential
This compound Low (rapid hydrolysis) Moderate Low (distinct metabolites)
Ovex High High High (shared MFO induction)
Tetradifon Moderate Low Low (ATPase specificity)
Methylthio Derivatives Moderate Moderate Moderate (shared hydrazonoyl targets)

Environmental and Agricultural Efficacy

  • This compound : Field trials show >80% reduction in E. banksi populations, with minimal impact on beneficial insects like predatory mites . Its instability in plant tissues reduces phytotoxicity risks .
  • Tetradifon: Persists longer in crops but may disrupt ecological balances by affecting non-target arthropods .
  • N-aryl Pyridyl Derivatives : Exhibit broader pest control but require higher application frequencies due to rapid environmental degradation .

Biological Activity

Banamite, chemically known as N-(2,4,6-trichlorophenyl) benzenecarbohydrazonoyl chloride, is a synthetic acaricide primarily utilized in agricultural settings for pest control, particularly against species like the two-spotted spider mite (Tetranychus urticae). Its biological activity extends beyond acaricidal properties, exhibiting fungicidal and bactericidal effects as well.

This compound features a unique trichlorophenyl group that enhances its potency against specific pests. The compound disrupts physiological processes in target organisms, leading to its effectiveness as an acaricide. Notably, it also inhibits monoamine oxidase activity in mammals, suggesting potential implications for non-target species and environmental safety .

Synthesis

The synthesis of this compound involves the reaction of benzenecarbohydrazonoyl chloride with chlorinated aromatic compounds. This pathway is crucial for introducing the trichlorophenyl group, which is integral to its biological properties.

Acaricidal Efficacy

This compound has demonstrated significant biological activity as an acaricide:

  • Lethal Concentration (LC50) : 12 ppm against Tetranychus urticae.
  • Target Pests : Effective against the two-spotted spider mite and Texas citrus mite (Euteranychus banksi).

Additional Biological Activities

This compound's versatility extends to other biological activities:

  • Fungicidal Properties : Effective against various fungal pathogens.
  • Bactericidal Activity : Exhibits activity against certain bacterial strains.

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameStructure TypeBiological Activity
This compound (N-(2,4,6-trichlorophenyl) benzenecarbohydrazonoyl chloride)Hydrazonoyl HalideAcaricidal, fungicidal, bactericidal
N-(2,4-dichlorophenyl) benzenecarbohydrazonoyl chlorideHydrazonoyl HalideAcaricidal and fungicidal
N-(4-chlorophenyl) benzenecarbohydrazonoyl chlorideHydrazonoyl HalideAcaricidal

Study on Acaricidal Activity

Research has highlighted this compound's effectiveness in controlling mite populations. A study demonstrated that this compound significantly reduced mite populations in controlled agricultural environments, showcasing its potential in integrated pest management strategies .

Implications for Non-Target Organisms

The inhibition of monoamine oxidase activity raises concerns regarding the impact of this compound on non-target organisms. Studies suggest that while it is effective against target pests, there may be unintended consequences for beneficial insects and other wildlife .

Environmental Considerations

Given its potent biological activities, this compound's application must be carefully managed to mitigate risks to non-target species and the broader ecosystem. Ongoing research is needed to establish safe usage guidelines and assess long-term environmental impacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Banamite
Reactant of Route 2
Banamite

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